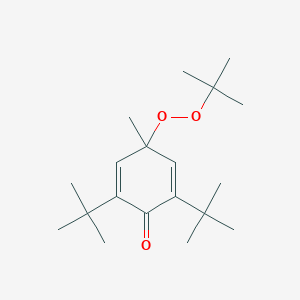

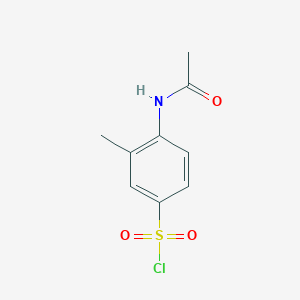

4-乙酰氨基-3-甲基苯-1-磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves multi-component reactions, where 4-Acetamido-3-methylbenzene-1-sulfonyl chloride could be used as a precursor or intermediate. For instance, the synthesis of β-acetamido ketones can be facilitated by novel Bronsted acidic ionic liquids under mild conditions, showcasing the versatility of sulfonamide-based compounds in organic transformations (Zare et al., 2012). Additionally, the synthesis of sulfonamides incorporating benzodioxane and acetamide moieties, potentially involving similar sulfonyl chlorides, has demonstrated significant enzyme inhibitory activities (Abbasi et al., 2019).

Molecular Structure Analysis

Studies on the molecular structure of related sulfonamide compounds through techniques like X-ray crystallography have provided insights into their conformational dynamics. For instance, the structural characterization of sulfonamide derivatives has been detailed, highlighting the importance of molecular geometry in understanding the chemical behavior and potential reactivity of such compounds (Saeed et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving 4-Acetamido-3-methylbenzene-1-sulfonyl chloride are diverse. The compound's reactivity has been explored in contexts like the synthesis of sulfonamides, where its sulfonyl chloride group reacts with various amines. Such reactions are foundational in producing compounds with potential antibacterial properties (Abbasi et al., 2016).

Physical Properties Analysis

The physical properties of sulfonyl chloride derivatives, including melting points, solubility, and crystal structure, can significantly affect their application in chemical syntheses. For instance, the solvation and hydrolysis behavior of sulfonyl chlorides in different solvent systems provide insights into their stability and reactivity under various conditions (Ivanov et al., 2005).

Chemical Properties Analysis

The chemical properties of 4-Acetamido-3-methylbenzene-1-sulfonyl chloride, such as reactivity towards nucleophiles, susceptibility to hydrolysis, and participation in coupling reactions, are crucial for its application in synthetic chemistry. Research on the sulfonylation of amines, for instance, highlights the compound's role in facilitating the formation of sulfonamides, a class of compounds with significant therapeutic potential (Truong et al., 2016).

科学研究应用

磺酰胺类化合物合成

4-乙酰氨基-3-甲基苯-1-磺酰氯: 是合成磺酰胺类化合物的重要中间体。 这些化合物具有广泛的应用,特别是在制药行业,它们被用来创造各种药物,包括抗生素 .

分析化学

在分析化学中,4-乙酰氨基-3-甲基苯-1-磺酰氯可以用作衍生化试剂,通过诸如HPLC和LC-MS之类的技术,来改善复杂混合物中各种化合物的检测和测量 .

属性

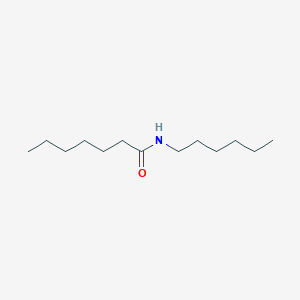

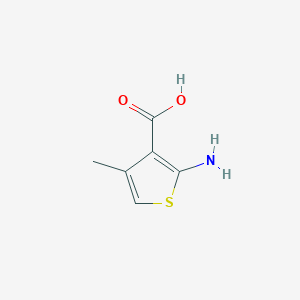

IUPAC Name |

4-acetamido-3-methylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3S/c1-6-5-8(15(10,13)14)3-4-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTQIUVQLPQCNMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)Cl)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00469274 |

Source

|

| Record name | 4-Acetamido-3-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14988-21-7 |

Source

|

| Record name | 4-Acetamido-3-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

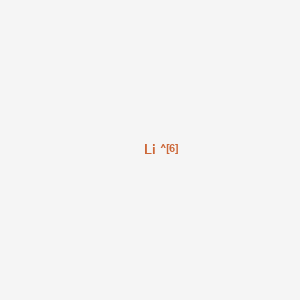

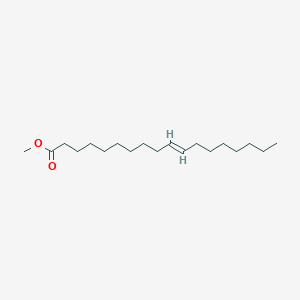

![Disodium 2-[[1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulphonate](/img/structure/B80790.png)